molecular formula C17H20F2N6O6S2 B15292326 Asymmetric Methylene Conjugated Emtricitabine Dimer

Asymmetric Methylene Conjugated Emtricitabine Dimer

Cat. No.: B15292326
M. Wt: 506.5 g/mol
InChI Key: VNXJRKSXUGQLID-WUHRBBMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like methanol and reagents such as sodium hydride and fluorinating agents .

Industrial Production Methods

Industrial production of this compound is generally carried out through custom synthesis, adhering to stringent regulatory guidelines. The process involves detailed characterization and validation to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Asymmetric Methylene Conjugated Emtricitabine Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Asymmetric Methylene Conjugated Emtricitabine Dimer involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By incorporating into the viral DNA, the compound prevents the elongation of the DNA chain, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Asymmetric Methylene Conjugated Emtricitabine Dimer is unique due to its complex structure, which includes multiple oxathiolane rings and fluorine atoms. This complexity enhances its binding affinity and specificity for reverse transcriptase, making it a potent inhibitor .

Properties

Molecular Formula

C17H20F2N6O6S2

Molecular Weight

506.5 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methoxymethyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C17H20F2N6O6S2/c18-8-1-24(16(27)22-14(8)20)11-6-33-13(31-11)4-29-7-21-15-9(19)2-25(17(28)23-15)10-5-32-12(3-26)30-10/h1-2,10-13,26H,3-7H2,(H2,20,22,27)(H,21,23,28)/t10-,11-,12+,13+/m0/s1

InChI Key

VNXJRKSXUGQLID-WUHRBBMRSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCOC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F)F

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCOCC3OC(CS3)N4C=C(C(=NC4=O)N)F)F

Origin of Product

United States

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